1-Benzhydryl-3-iodoazetidine

Descripción general

Descripción

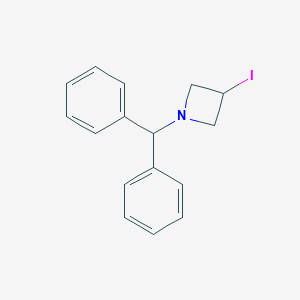

1-Benzhydryl-3-iodoazetidine is an organic compound with the molecular formula C16H16IN. It is characterized by the presence of a benzhydryl group attached to an azetidine ring, which is further substituted with an iodine atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-iodoazetidine can be synthesized through a multi-step process. One common method involves the reaction of 1-benzhydrylazetidin-3-yl methanesulfonate with potassium iodide. The reaction is typically carried out in a mixture of water and 1,2-dimethoxyethane at room temperature, followed by heating to reflux and stirring for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic chemistry techniques such as nucleophilic substitution reactions. The scalability of the process would depend on optimizing reaction conditions and purification methods to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzhydryl-3-iodoazetidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted azetidines.

Oxidation and Reduction Reactions: The benzhydryl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

Nucleophiles: Such as sodium azide or potassium cyanide, are commonly used in substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide, can be used for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido-substituted azetidines, while oxidation reactions can produce benzhydryl ketones .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial and Antiparasitic Agents

Recent studies have investigated the use of azetidine derivatives, including 1-benzhydryl-3-iodoazetidine, as potential antibacterial and antiparasitic agents. The compound's structure allows it to target bacterial fatty acid biosynthesis pathways, which are distinct from those in mammals, making it a promising candidate for developing new treatments against antibiotic-resistant pathogens . The selective inhibition of the FabI enzyme in bacteria has been highlighted as a significant area of interest for developing novel antibacterial agents .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as an important building block in the synthesis of various heterocyclic compounds. Its electrophilic nature, due to the iodine atom, facilitates participation in substitution reactions and cross-coupling reactions. This makes it valuable in the design and synthesis of complex organic molecules that may have pharmaceutical relevance.

Peptidomimetics and Nucleic Acid Chemistry

The compound's structural features allow it to function as an amino acid surrogate, making it useful in peptidomimetic studies. Azetidines are recognized for their potential in nucleic acid chemistry, where they can be incorporated into oligonucleotides or used to modify existing nucleic acid structures .

Catalytic Processes

Role in Catalysis

Recent advancements have shown that azetidines can act as ligands in various catalytic processes, including Michael additions and C–C bond-forming reactions. The strained nature of azetidines makes them excellent candidates for ring-opening and expansion reactions, which can lead to the formation of highly substituted acyclic amines or expanded ring systems .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-benzhydryl-3-iodoazetidine involves its interaction with molecular targets through its benzhydryl and iodine-substituted azetidine moieties. These interactions can influence various biochemical pathways, potentially leading to biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 1-Benzhydryl-3-chloroazetidine

- 1-Benzhydryl-3-bromoazetidine

- 1-Benzhydryl-3-fluoroazetidine

Comparison: 1-Benzhydryl-3-iodoazetidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its chloro, bromo, and fluoro counterparts. The larger atomic radius and lower electronegativity of iodine can influence the compound’s behavior in chemical reactions, making it a valuable compound for specific synthetic and research applications .

Actividad Biológica

1-Benzhydryl-3-iodoazetidine is an organic compound notable for its unique structural characteristics and potential biological applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 349.21 g/mol. The compound features a benzhydryl group attached to an azetidine ring, which is further substituted with an iodine atom. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The presence of the iodine atom enhances its electrophilic character, enabling it to participate in nucleophilic substitution reactions. This property can be exploited to modify biological pathways, particularly in the context of drug development.

Potential Targets

- Monoacylglycerol Lipase (MAGL) : Research indicates that compounds similar to this compound may act as inhibitors of MAGL, which plays a critical role in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of 2-arachidonoylglycerol (2-AG), potentially providing therapeutic effects in neuroinflammation and neurodegenerative diseases .

- Bacterial Fatty Acid Synthase (FASII) : The compound has shown promise as an antibacterial agent by targeting the FabI enzyme in the bacterial FASII pathway. This pathway is essential for bacterial survival, making it a viable target for developing new antibiotics .

Overview of Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Antibacterial Activity : In vitro assays have demonstrated that this compound exhibits activity against various bacterial strains by inhibiting the FabI enzyme, which is crucial for fatty acid biosynthesis in bacteria .

- Neuroprotective Effects : Preliminary data suggest that compounds with similar structures may provide neuroprotective benefits through MAGL inhibition, leading to reduced neuroinflammation and potential applications in treating conditions like Alzheimer's disease and multiple sclerosis .

Case Study 1: MAGL Inhibition

A study conducted by Nomura et al. (2011) explored the effects of MAGL inhibitors on neuroinflammation models. The findings indicated that systemic administration of these inhibitors led to significant reductions in inflammatory markers and improved cognitive function in animal models .

Case Study 2: Antibacterial Efficacy

Research published in the Journal of Biological Chemistry examined various azetidine derivatives, including this compound, for their antibacterial properties. The results showed that this compound effectively inhibited growth in several pathogenic bacteria, suggesting its potential as a lead compound for antibiotic development .

Comparative Analysis with Related Compounds

| Compound Name | Target Activity | Mechanism of Action |

|---|---|---|

| 1-Benzhydryl-3-chloroazetidine | Moderate antibacterial | Similar mechanism as iodo derivative |

| 1-Benzhydryl-3-bromoazetidine | Lower activity than iodo variant | Less electrophilic character |

| 1-Benzhydryl-3-fluoroazetidine | Minimal biological activity | Reduced reactivity due to electronegativity |

The comparative analysis indicates that the presence of iodine significantly enhances the biological activity of this compound compared to its chloro, bromo, and fluoro counterparts.

Propiedades

IUPAC Name |

1-benzhydryl-3-iodoazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16IN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCVAYQWXMWFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428546 | |

| Record name | 1-benzhydryl-3-iodoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125735-40-2 | |

| Record name | 1-benzhydryl-3-iodoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.